molecular formula C11H14O B1642287 2'-Propylacetophenone

2'-Propylacetophenone

Cat. No.: B1642287
M. Wt: 162.23 g/mol
InChI Key: IBSDEQJERNHTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Diversity within Propylacetophenone Research

The nomenclature of propylacetophenone derivatives follows standard IUPAC conventions, specifying the position of the propyl group and any other substituents on the acetophenone (B1666503) ring. The structural diversity within this class of compounds is vast, arising from the different substitution patterns on the phenyl ring, which significantly influences their chemical and physical properties.

2',4'-Dihydroxy-3'-propylacetophenone (B104700), also known as DHPAP, is a notable derivative with the molecular formula C₁₁H₁₄O₃. smolecule.com This compound features two hydroxyl groups at the 2' and 4' positions and a propyl group at the 3' position of the acetophenone structure. smolecule.com

Physical and Chemical Properties of DHPAP

Property Value
Molecular Formula C₁₁H₁₄O₃ smolecule.comchemicalbook.com
Molecular Weight 194.23 g/mol chemicalbook.com
Appearance Colorless to pale yellow crystalline powder chembk.com
Melting Point 124-127 °C sigmaaldrich.com

| Solubility | Soluble in most organic solvents like ethanol (B145695), ether, and acetone (B3395972) chembk.com |

DHPAP's structure, with its hydroxyl and ketone functional groups, allows it to participate in various chemical reactions, including esterification, oxidation, reduction, and condensation reactions to form larger molecules like chalcones. smolecule.com Research has indicated that DHPAP exhibits biological activities, including potential antitumor and antiviral properties. smolecule.com Studies have explored its inhibitory effects against influenza A virus and herpes simplex virus type 1. smolecule.com The presence of the propyl group enhances its lipophilicity, which can affect its absorption and distribution in biological systems. smolecule.com

4-n-Propylacetophenone is an aromatic ketone characterized by a propyl group at the para-position of the acetophenone. chemimpex.com It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. chemimpex.com It is also used in the liquid crystal industry. hongjinchem.com

Key Properties of 4-n-Propylacetophenone

Property Value
CAS Number 2932-65-2 clearsynth.comnist.govnist.gov
Molecular Formula C₁₁H₁₄O clearsynth.comnist.govnist.gov
Molecular Weight 162.23 g/mol chemimpex.comnih.gov

| Appearance | Colorless liquid chemimpex.com |

A closely related isomer is 4'-isopropylacetophenone, which features an isopropyl group instead of a straight-chain propyl group. solubilityofthings.com This structural difference, specifically the bulky isopropyl group, introduces steric hindrance around the carbonyl group, which can affect the compound's stability and reactivity. solubilityofthings.com 4'-Isopropylacetophenone is used as a perfuming and flavoring agent and also acts as a photoinitiator in polymer chemistry. solubilityofthings.comchemicalbook.comfishersci.com

Further diversification of the propylacetophenone scaffold includes compounds like m-(2-hydroxy-2-propyl)acetophenone. This derivative incorporates a hydroxylated propyl group at the meta-position. cymitquimica.com Another example is 2',4',6'-Trimethoxy-3'-propylacetophenone, which features three methoxy (B1213986) groups on the phenyl ring in addition to the propyl group. weibosci.com These functionalizations introduce new chemical properties and potential applications. For instance, m-hydroxyacetophenone, a related compound, is an important intermediate in the production of pharmaceuticals and agricultural chemicals. googleapis.com

Historical Context and Evolution of Research on Acetophenone Scaffolds

Acetophenone, the parent compound of this family, was first identified in the heavy-oil fraction of coal tar. nih.gov Initially, it found use as a hypnotic and anticonvulsant in medicine. niir.org The evolution of research on acetophenone scaffolds has been driven by their utility as precursors in a wide range of chemical syntheses. nih.govresearchgate.net The development of methods like the Friedel-Crafts acetylation of benzene (B151609) and the oxidation of ethylbenzene (B125841) has made acetophenone and its derivatives readily accessible for research and industrial applications. nih.gov Over time, the focus has expanded from the basic acetophenone structure to a vast array of substituted derivatives, each with unique properties and applications. nih.gov

Significance in Modern Organic Synthesis and Interdisciplinary Chemical Research

The acetophenone scaffold is a cornerstone in modern organic synthesis. Its reactivity makes it an ideal starting material for constructing complex molecules, including various heterocyclic compounds and natural product analogs. nih.govresearchgate.net The ability to introduce a wide range of functional groups onto the aromatic ring allows for the fine-tuning of the molecule's properties, making these compounds valuable in diverse fields.

The versatility of propylacetophenone derivatives extends into interdisciplinary research. kcl.ac.ukkcl.ac.uk For instance, their applications in the fragrance and flavor industry are well-established. chemimpex.com In materials science, they are used in the synthesis of polymers and organic light-emitting diodes (OLEDs). chemimpex.com Furthermore, the biological activities of certain derivatives, such as the potential antiviral properties of DHPAP, highlight their importance in medicinal chemistry and drug discovery. smolecule.com The study of these compounds often requires a multidisciplinary approach, combining organic synthesis with analytical chemistry, materials science, and biology. kcl.ac.ukidp.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2-propylphenyl)ethanone

InChI

InChI=1S/C11H14O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h4-5,7-8H,3,6H2,1-2H3

InChI Key

IBSDEQJERNHTCP-UHFFFAOYSA-N

SMILES

CCCC1=CC=CC=C1C(=O)C

Canonical SMILES

CCCC1=CC=CC=C1C(=O)C

Origin of Product

United States

Synthetic Methodologies for Propylacetophenone Derivatives

Established Synthetic Routes to the Core Propylacetophenone Framework

The construction of the fundamental propylacetophenone structure can be achieved through several reliable synthetic approaches, primarily involving the formation of the aryl ketone.

Acylation Reactions for Aryl Ketone Formation

A primary and widely employed method for synthesizing aryl ketones, including propylacetophenone, is the Friedel-Crafts acylation. mdpi.comorganic-chemistry.org This reaction involves the acylation of an aromatic ring, in this case, propylbenzene (B89791), with an acylating agent in the presence of a Lewis acid catalyst.

The direct Friedel-Crafts alkylation of benzene (B151609) to form n-propylbenzene is often inefficient due to carbocation rearrangements, which lead to the formation of isopropylbenzene as the major product. brainly.com A more effective strategy is to first perform a Friedel-Crafts acylation on benzene with propionyl chloride to form propiophenone. The ketone is then reduced to yield n-propylbenzene using methods like the Wolff-Kishner or Clemmensen reduction. vedantu.com Subsequent acylation of n-propylbenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a catalyst like aluminum chloride (AlCl₃), yields propylacetophenone. quora.comgoogle.com

The reaction can be summarized as follows:

Step 1 (Acylation of Benzene): Benzene + Propionyl Chloride --(AlCl₃)--> Propiophenone

Step 2 (Reduction): Propiophenone --(e.g., Wolff-Kishner Reduction)--> n-Propylbenzene

Step 3 (Acylation of n-Propylbenzene): n-Propylbenzene + Acetyl Chloride --(AlCl₃)--> Propylacetophenone isomers (including 2'-propylacetophenone)

It is important to note that the acylation of n-propylbenzene can result in a mixture of ortho, meta, and para isomers, with the para-substituted product, 4'-propylacetophenone, often being a significant component.

Summary of Friedel-Crafts Acylation for Propylacetophenone Synthesis
StepReactantsCatalystProduct
1Benzene, Propionyl ChlorideAlCl₃Propiophenone
2Propiophenone(e.g., Hydrazine (B178648)/KOH)n-Propylbenzene
3n-Propylbenzene, Acetyl ChlorideAlCl₃Propylacetophenone Isomers

Preparation of Dihydroxypropylacetophenone Architectures through Directed Functionalization

The synthesis of more complex structures, such as dihydroxypropylacetophenones, requires methods that allow for regioselective functionalization. The Hoesch reaction is a notable example used to prepare 2',4'-dihydroxy-3'-propylacetophenone (B104700). chemdad.com This reaction involves the condensation of a phenol (B47542) or polyhydric phenol with a nitrile in the presence of a Lewis acid catalyst, followed by hydrolysis.

Specifically, 2',4'-dihydroxy-3'-propylacetophenone can be prepared by the reaction of 2-propylresorcinol with acetonitrile. chemdad.com This method directly introduces the acetyl group onto the resorcinol (B1680541) ring, which is already substituted with the propyl group, leading to the desired dihydroxy architecture.

Decomposition Reactions of Hydroperoxide Precursors to Yield Propylacetophenone Intermediates

An alternative route to acetophenone (B1666503) derivatives involves the decomposition of hydroperoxide precursors. For instance, in the industrial co-production of propylene (B89431) oxide and styrene (B11656) monomer (PO/SM process), ethylbenzene (B125841) is oxidized to form ethylbenzene hydroperoxide. sumitomo-chem.co.jp This hydroperoxide is then used to epoxidize propylene, which also produces α-phenyl ethanol (B145695) and acetophenone as a significant by-product. sumitomo-chem.co.jp

A similar principle can be applied starting with propylbenzene. The air oxidation of propylbenzene would yield propylbenzene hydroperoxide. The subsequent decomposition of this hydroperoxide, particularly in the presence of transition metal catalysts, can lead to the formation of propylacetophenone intermediates. The decomposition of hydrogen peroxide itself is a well-studied reaction that can be accelerated by various catalysts, including transition metals, and proceeds via the breaking of the unstable oxygen-oxygen single bond. chemicals.co.ukproakademia.euyoutube.com This underlying principle of peroxide bond instability and catalytic decomposition is relevant to the formation of ketones from alkylbenzene hydroperoxides. chemicals.co.uk

Strategies for Derivatization and Structural Modification

Once the propylacetophenone core is synthesized, it can be further modified to create a wide array of derivatives.

Claisen-Schmidt Condensation and Related Reactions for Chalcone (B49325) Derivative Synthesis

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). ijarsct.co.inwikipedia.org This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic aldehyde and a ketone, such as this compound, in the presence of a base (e.g., NaOH, KOH) or acid catalyst. derpharmachemica.comscialert.nettaylorandfrancis.com

In this reaction, the base abstracts an α-hydrogen from the acetophenone to form a nucleophilic enolate. magritek.com This enolate then attacks the carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, which is the chalcone derivative. magritek.comnih.gov This method is highly versatile, as a wide variety of substituted benzaldehydes can be reacted with this compound to produce a diverse library of chalcone derivatives. nih.govnih.gov

Claisen-Schmidt Condensation for Chalcone Synthesis
Reactant 1 (Ketone)Reactant 2 (Aldehyde)CatalystProduct Class
This compoundAromatic Aldehyde (e.g., Benzaldehyde)Base (e.g., NaOH)Chalcone Derivative

Catalytic Hydrogenation and Selective Reduction of Acetophenone Moieties

The ketone functional group of this compound is amenable to various reduction reactions, most notably catalytic hydrogenation. This process is crucial for producing valuable alcohol intermediates or for complete deoxygenation. mdpi.com The hydrogenation of acetophenone to 1-phenylethanol (B42297) is a well-documented transformation and serves as a model for the reduction of substituted acetophenones. rsc.org

Using catalysts such as palladium (Pd) or nickel (Ni) supported on materials like carbon, the carbonyl group of this compound can be selectively reduced to a secondary alcohol, yielding 1-(2'-propylphenyl)ethanol. sumitomo-chem.co.jprsc.org The reaction conditions, including hydrogen pressure, temperature, and choice of catalyst, can be tuned to optimize the yield and selectivity of the alcohol product. sumitomo-chem.co.jpdtu.dk Further hydrogenolysis under more stringent conditions can lead to the complete reduction of the carbonyl group to a methylene (B1212753) group, converting the acetophenone derivative into an ethylbenzene derivative. sumitomo-chem.co.jp Transfer hydrogenation, which uses a hydrogen donor like 2-propanol in place of molecular hydrogen, is another effective method for this reduction, often catalyzed by ruthenium or rhodium complexes. mdpi.comresearchgate.net

Introduction of Heterocyclic Systems (e.g., Thiotetrazoles) onto Propylacetophenone Skeletons

The functionalization of the propylacetophenone framework by introducing heterocyclic moieties, such as thiotetrazoles, significantly broadens its chemical utility. This process typically involves a two-step sequence: alpha-halogenation of the ketone followed by nucleophilic substitution with the desired heterocyclic system.

First, an α-haloketone intermediate is synthesized. The direct α-bromination of an aryl ketone like this compound can be achieved using various brominating agents under conditions that promote the formation of the enol or enolate. mdpi.com For instance, reacting the starting ketone with bromine (Br₂) in a suitable solvent like glacial acetic acid facilitates the formation of the α-bromo derivative, 2-bromo-1-(2'-propylphenyl)ethan-1-one. mdpi.com

This α-haloketone is a versatile electrophile. mdpi.comnih.govresearchgate.net The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to attack by nucleophiles. For the introduction of a thiotetrazole ring, the α-bromo intermediate is reacted with a salt of a tetrazole-thione, such as sodium 1-substituted-1H-tetrazole-5-thiolate. This reaction proceeds via a nucleophilic substitution (S-alkylation) mechanism, where the sulfur atom of the tetrazole-thione attacks the α-carbon, displacing the bromide and forming a new carbon-sulfur bond. researchgate.net This yields a 5-(phenacylthio)-substituted tetrazole derivative, effectively grafting the heterocyclic system onto the propylacetophenone skeleton. This general strategy is widely applicable for the synthesis of various N-, S-, and O-heterocycles from α-haloketone precursors. mdpi.comnih.gov

Innovative Synthetic Techniques and Catalytic Systems

Application of Sonochemical Methods in Propylacetophenone Derivative Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful tool for enhancing the synthesis of acetophenone derivatives. semanticscholar.org The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, dramatically accelerating reaction rates. lew.ro This technique has been successfully applied to key transformations of acetophenones, such as α-bromination.

The use of ultrasound can significantly reduce reaction times and improve yields compared to conventional heating methods. semanticscholar.orglew.ro For example, the α-bromination of hydroxyacetophenone derivatives using copper(II) bromide as both catalyst and bromine source shows a remarkable rate enhancement under ultrasonic irradiation. lew.ro While conventional heating may require several hours to reach completion, the same reaction under ultrasound can be finished in minutes. lew.ro This efficiency reduces energy consumption and minimizes the formation of side products, aligning with the principles of green chemistry. lew.ronih.gov

The table below compares the reaction conditions for the α-bromination of a substituted acetophenone using conventional heating versus sonochemical methods, illustrating the advantages of ultrasound assistance.

TransformationMethodReaction TimeYield (%)Reference
α-Bromination of HydroxyacetophenoneConventional Heating (Reflux)180 - 300 min75 - 88% lew.ro
Ultrasound Irradiation20 min85 - 95% lew.ro
Synthesis of Dihydroquinolines from AcetophenoneConventional Heating (Reflux)5 hours55% nih.gov
Ultrasound Irradiation1 hour96% nih.gov

Investigation of Metal-Ligand Cooperative Catalysis in Related Ketone Transformations

Metal-ligand cooperation (MLC) represents a sophisticated approach in catalysis where both the transition metal center and the ligand actively participate in bond activation processes. goettingen-research-online.de This synergistic interaction avoids changes in the metal's formal oxidation state and enables efficient transformations of substrates like ketones, which are relevant to the functionalization of this compound. MLC is particularly prominent in (de)hydrogenation reactions. goettingen-research-online.de

In the hydrogenation of ketones, a common MLC mechanism involves a bifunctional catalyst, often a ruthenium or iron complex with a pincer-type ligand containing an N-H group. acs.org The process typically proceeds via an outer-sphere mechanism. Dihydrogen is heterolytically cleaved across the metal center and a basic site on the ligand (e.g., an amide). The resulting metal-hydride and protonated ligand can then transfer a hydride (H⁻) and a proton (H⁺) to the carbonyl group of the ketone in a concerted or stepwise manner, yielding the corresponding alcohol. goettingen-research-online.deacs.org

Various transition metals have been employed in MLC for ketone transformations. Well-defined iron(II) PNP pincer complexes have proven to be efficient catalysts for the hydrogenation of ketones and aldehydes under mild conditions. acs.org Similarly, ruthenium complexes with functional ligands like 2,2′-bibenzimidazole have shown high activity in the transfer hydrogenation of ketones, a process where a surrogate molecule like isopropanol (B130326) provides the hydrogen. webofproceedings.org Zinc-based pincer complexes have also been developed, demonstrating that MLC principles can be extended to main group metals for catalytic hydrogenation. researchgate.net

The following table summarizes representative catalyst systems that operate via MLC for the hydrogenation of ketones.

Metal CenterLigand TypeKetone TransformationKey FeatureReference
Ruthenium(II)Unsymmetrical NNN PincerTransfer HydrogenationHigh turnover frequency and enantioselectivity in asymmetric variants. dicp.ac.cn
Iron(II)PNP PincerHydrogenationEffective under mild H₂ pressure; mechanism involves metal-alkoxide cooperation. acs.org
Zinc(II)PNP PincerHydrogenationDemonstrates MLC with a main group metal via aromatization/dearomatization. researchgate.net
Ruthenium(II)2,2′-BibenzimidazoleTransfer HydrogenationLigand functionality enhances catalytic activity in isopropanol. webofproceedings.org

Advanced Physicochemical and Spectroscopic Characterization of Propylacetophenone Derivatives

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like 2'-propylacetophenone. By probing the interaction of the molecule with electromagnetic radiation, techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary pieces of information that, when combined, reveal the complete molecular architecture.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its specific vibrational modes, such as stretching and bending of chemical bonds. The resulting spectrum serves as a molecular fingerprint, with characteristic peaks indicating the presence of specific functional groups.

For this compound, the IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, typically observed in the range of 1680-1700 cm⁻¹. This frequency is indicative of an aryl ketone, where conjugation with the benzene (B151609) ring slightly lowers the vibrational frequency compared to a saturated ketone.

Other key vibrational modes include:

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹ corresponding to the methyl and propyl groups.

Aromatic C=C Stretch: Several medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-H Bending: Vibrations for the alkyl groups and characteristic patterns for the ortho-substituted aromatic ring in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound This table is based on characteristic vibrational frequencies for acetophenone (B1666503) and its alkylated derivatives.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2870 - 2960Medium-Strong
Carbonyl (C=O) Stretch1685 - 1695Strong
Aromatic C=C Stretch1580 - 1600, 1450 - 1480Medium-Weak
CH₃ Bending~1360Medium
CH₂ Bending~1465Medium
Aromatic C-H Out-of-Plane Bend750 - 780Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum is expected to show signals corresponding to the aromatic protons, the acetyl methyl protons, and the n-propyl chain protons. Due to the ortho substitution, the aromatic protons will exhibit complex splitting patterns.

Aromatic Protons: Four protons on the benzene ring would appear in the downfield region (δ 7.2-7.8 ppm). Their specific shifts and multiplicities depend on the electronic effects of the acetyl and propyl groups.

Acetyl Methyl Protons: A sharp singlet corresponding to the three protons of the -COCH₃ group would appear around δ 2.5 ppm. chemicalbook.com

Propyl Group Protons: The n-propyl group would show three distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the aromatic ring (Ar-CH₂).

Table 2: Predicted ¹H NMR Data for this compound Predictions are based on known substituent effects and data from analogous compounds like 2'-methylacetophenone and 2'-ethylacetophenone.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (4H)7.20 - 7.80Multiplet4H
Ar-CH ₂-CH₂-CH₃2.60 - 2.80Triplet2H
-COCH~2.55Singlet3H
Ar-CH₂-CH ₂-CH₃1.55 - 1.70Sextet2H
Ar-CH₂-CH₂-CH0.90 - 1.00Triplet3H

¹³C NMR and Attached Proton Test (APT) Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The Attached Proton Test (APT) is a specific NMR experiment that differentiates carbon signals based on the number of attached protons. nanalysis.commagritek.com In a typical APT spectrum, quaternary (C) and methylene (CH₂) carbons appear as negative signals, while methyl (CH₃) and methine (CH) carbons appear as positive signals. huji.ac.ilaiinmr.com This technique is invaluable for unambiguous signal assignment. magritek.com

For this compound, nine distinct carbon signals are expected (barring accidental overlap).

Carbonyl Carbon: The most downfield signal, typically > δ 200 ppm. This signal would be negative in the APT spectrum (quaternary).

Aromatic Carbons: Six signals in the δ 125-140 ppm region. The two quaternary aromatic carbons would be negative in the APT spectrum, while the four methine (CH) carbons would be positive.

Propyl and Acetyl Carbons: Four signals in the upfield region, corresponding to the three carbons of the propyl group and the one carbon of the acetyl methyl group.

Table 3: Predicted ¹³C NMR and APT Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) APT Phase
C =O202 - 205Negative (C)
Aromatic C -COCH₃138 - 140Negative (C)
Aromatic C -CH₂CH₂CH₃139 - 142Negative (C)
Aromatic C H125 - 132Positive (CH)
A r-CH₂-CH₂-CH₃30 - 33Negative (CH₂)
-COC H₃29 - 31Positive (CH₃)
Ar-CH₂-C H₂-CH₃24 - 26Negative (CH₂)
Ar-CH₂-CH₂-C H₃13 - 15Positive (CH₃)

Mass Spectrometry (MS), Including Electron Ionization (EI-MS), for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner. chemguide.co.uk This provides the molecular weight of the compound from the molecular ion peak (M⁺·) and structural information from the fragmentation pattern.

For this compound (C₁₁H₁₄O), the molecular weight is 162.23 g/mol . The EI-MS spectrum is expected to show a molecular ion peak at m/z = 162. The fragmentation is dictated by the stability of the resulting ions. libretexts.org

Key fragmentation pathways for aromatic ketones include:

Alpha-Cleavage: The most common fragmentation is the cleavage of the bond adjacent to the carbonyl group. Loss of the methyl radical (·CH₃, 15 Da) results in a highly stable acylium ion. This fragment is often the most intense peak in the spectrum (the base peak).

Benzylic Cleavage: Cleavage within the propyl group at the benzylic position can lead to the loss of an ethyl radical (·CH₂CH₃, 29 Da).

Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation Data for this compound

m/z Value Predicted Fragment Ion Neutral Loss Notes
162[C₁₁H₁₄O]⁺·-Molecular Ion (M⁺·)
147[M - CH₃]⁺·CH₃ (15 Da)Base Peak, from alpha-cleavage
133[M - C₂H₅]⁺·C₂H₅ (29 Da)From cleavage of the propyl chain
119[M - COCH₃]⁺·COCH₃ (43 Da)Loss of the acetyl group
91[C₇H₇]⁺-Tropylium ion, common in alkylbenzenes

Application of Chromatographic Methods for Purification and Analytical Purity Assessment

Chromatographic techniques are essential for both the purification of synthesized this compound and the assessment of its analytical purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography is a preparative technique widely used to purify acetophenone derivatives from reaction mixtures. rsc.orgscielo.br Typically, silica gel is used as the polar stationary phase. The mobile phase, or eluent, is a non-polar solvent system, such as a mixture of hexane and ethyl acetate. By gradually increasing the polarity of the eluent, compounds are separated based on their polarity, allowing for the isolation of pure this compound.

Gas Chromatography (GC) is a powerful analytical tool for assessing the purity of volatile compounds like this compound. The sample is vaporized and passed through a capillary column with a liquid stationary phase. Separation is based on boiling point and interactions with the stationary phase. The purity is determined by the relative area of the peak corresponding to the compound in the resulting chromatogram. nih.gov

High-Performance Liquid Chromatography (HPLC) can also be employed for purity analysis, particularly for less volatile or thermally sensitive derivatives. tandfonline.com A common method is reverse-phase HPLC, which uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (such as a mixture of acetonitrile and water). sielc.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise data on bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions and packing within the crystal lattice.

While a specific crystal structure for this compound is not publicly documented, the technique's application to related substituted acetophenones reveals expected structural characteristics. researchgate.netresearchgate.net A successful crystallographic analysis of this compound would yield a detailed model of the molecule in the solid state.

Key structural features that would be determined include:

The planarity of the phenyl ring and the attached acetyl group.

The precise C-C and C=O bond lengths of the acetyl group.

The conformation of the n-propyl chain relative to the plane of the aromatic ring.

Intermolecular interactions, such as C-H···O contacts or π-π stacking, which govern the crystal packing arrangement. wikipedia.org

Obtaining a single crystal suitable for X-ray diffraction is a critical prerequisite and can sometimes be challenging for liquid compounds, often requiring specialized crystallization techniques. mdpi.com

Theoretical and Computational Chemistry of Propylacetophenone Derivatives

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. mdpi.com

For 2'-propylacetophenone, DFT is employed to perform geometry optimization, a process that systematically alters the positions of the atoms to find the arrangement with the minimum total electronic energy. researchgate.netstackexchange.com This lowest-energy structure corresponds to the most stable conformation of the molecule. stackexchange.com Calculations are typically performed using specific combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311G(d,p), def2-TZVP), which define the theoretical model. researchgate.netscispace.comnih.gov The optimization yields precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

Beyond geometry, DFT calculates key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive.

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (B3LYP/6-311G(d,p)).
ParameterValue
Bond Lengths (Å)
   C=O1.225
   Car-C(O)1.490
   Car-Cpropyl1.515
Bond Angles (°)
   Car-C-O120.5
   Car-C-CH3119.8
Dihedral Angle (°)
   Car-Car-C-O5.2
Electronic Properties (eV)
   HOMO Energy-6.58
   LUMO Energy-1.75
   HOMO-LUMO Gap4.83

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations, after a successful geometry optimization, can be used to compute vibrational frequencies. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly relate to peaks observed in an infrared (IR) spectrum. arxiv.org By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular functional groups, such as the characteristic carbonyl (C=O) stretch of the acetophenone (B1666503) moiety. researchgate.net While harmonic frequency calculations are standard, more advanced anharmonic calculations can provide even more accurate predictions that account for the real potential energy surface of the molecule. dtic.mild-nb.info

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum chemical methods. bohrium.comnih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). scribd.comscribd.com Such predictions are crucial for assigning signals in experimental ¹H and ¹³C NMR spectra and can be instrumental in confirming the structure of newly synthesized propylacetophenone derivatives. nih.gov

Table 2: Predicted Spectroscopic Data for this compound.
Spectroscopy TypeParameterPredicted ValueAssignment
Vibrational (IR) Frequency (cm⁻¹)~1685C=O stretch
Frequency (cm⁻¹)~2960Alkyl C-H stretch
Frequency (cm⁻¹)~3060Aromatic C-H stretch
¹H NMR Chemical Shift (ppm)~7.7Aromatic H (ortho to acetyl)
Chemical Shift (ppm)~7.2-7.4Other Aromatic H
Chemical Shift (ppm)~2.6-C(O)CH₃
Chemical Shift (ppm)~2.9-CH₂- (propyl, benzylic)
¹³C NMR Chemical Shift (ppm)~199C=O
Chemical Shift (ppm)~138Aromatic C (ipso to acetyl)
Chemical Shift (ppm)~29-C(O)CH₃

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the motion and behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve. mdpi.com This technique is essential for exploring the conformational landscape of flexible molecules like this compound and understanding its interactions with its environment, such as solvent molecules. nih.govmdpi.com

For this compound, the propyl and acetyl groups can rotate relative to the phenyl ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. nih.govethz.ch This analysis is crucial for understanding which shapes the molecule is likely to adopt in solution. pitt.edu Furthermore, by simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate solubility and aggregation behavior. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. jocpr.comresearchgate.net The fundamental principle is that the structural properties of a molecule determine its activity. researchgate.net For a series of propylacetophenone derivatives, QSAR can be used to build a mathematical model that predicts their efficacy as, for example, antibacterial or antioxidant agents based on their structural features. researchgate.nethumanjournals.com

The first step in QSAR is to calculate a set of molecular descriptors for each compound. These descriptors are numerical values that encode different aspects of the molecule's structure, including:

Electronic descriptors: (e.g., HOMO/LUMO energies, dipole moment, partial charges) which relate to how the molecule interacts with biological targets.

Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Topological descriptors: (e.g., connectivity indices) which describe the branching and arrangement of atoms.

Hydrophobic descriptors: (e.g., LogP) which quantify the molecule's lipophilicity. researchgate.net

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that links the descriptors to the observed biological activity (e.g., inhibitory concentration, IC₅₀). researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized propylacetophenone derivatives, guiding medicinal chemists to prioritize the most promising candidates for synthesis and testing. jocpr.comnih.gov

Table 3: Example of a Hypothetical QSAR Model for Antioxidant Activity.
DescriptorCoefficientDescription
LogP+0.25Partition coefficient (hydrophobicity)
EHOMO-0.40Energy of the Highest Occupied Molecular Orbital (electron-donating ability)
MW-0.15Molecular Weight (size)
Hypothetical Equation: pIC₅₀ = 1.50 + (0.25 * LogP) - (0.40 * EHOMO) - (0.15 * MW)

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. coe.edu By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. psu.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. psu.edu

For this compound, DFT calculations can be used to study various reactions, such as the hydrogenation of the carbonyl group to form an alcohol. nih.govyu.edu.joresearchgate.net The calculation would involve:

Optimizing the geometries of the reactant (this compound and H₂), the product (1-(2'-propylphenyl)ethanol), and any intermediates.

Locating the transition state structure for the key reaction step (e.g., hydride transfer). acs.org

Performing a frequency calculation to confirm the nature of each stationary point (reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). coe.edu

These studies provide a step-by-step molecular view of the reaction, revealing bond-breaking and bond-forming processes and explaining observed product selectivities. researchgate.netdtu.dk

Table 4: Hypothetical Calculated Energies for the Hydrogenation of this compound.
SpeciesRelative Energy (kcal/mol)
Reactants (this compound + H₂)0.0
Transition State+15.5
Product (1-(2'-propylphenyl)ethanol)-12.0

Reactivity and Mechanistic Pathways of Propylacetophenone Derivatives

Investigations into Aromatic Electrophilic and Nucleophilic Substitution Reactions

The susceptibility of the benzene (B151609) ring in 2'-propylacetophenone to substitution reactions is influenced by the combined electronic and steric effects of its substituents.

Aromatic Electrophilic Substitution (SEAr)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically the slow, rate-determining step. masterorganicchemistry.com

The acetyl group is an electron-withdrawing group due to both induction and resonance. This effect pulls electron density from the aromatic ring, deactivating it towards electrophilic attack compared to benzene. studyraid.com Resonance structures show that this deactivation is most pronounced at the ortho and para positions, making the acetyl group a meta-director. studyraid.com

Conversely, the propyl group is an alkyl group, which acts as an electron-donating group through an inductive effect. This effect increases the electron density of the ring, making it more nucleophilic and thus activating it towards electrophilic attack. Alkyl groups are ortho, para-directors. makingmolecules.com

Reactivity : The ring is less reactive than toluene (B28343) but more reactive than nitrobenzene. The activating effect of the propyl group partially offsets the deactivating effect of the acetyl group.

Regioselectivity : The directing effects of the substituents are summarized below. The positions are numbered relative to the acetyl group (C1). The most likely positions for electrophilic attack are C4' and C6', which are para and ortho, respectively, to the activating propyl group and not sterically blocked between the two substituents.

PositionRelation to Acetyl GroupRelation to Propyl GroupDirecting InfluenceSteric Hindrance
3'metaorthoFavorable (meta to deactivator)High
4'parametaFavorable (para to activator)Low
5'metaparaFavorable (meta to deactivator & para to activator)Moderate
6'orthometaFavorable (ortho to activator)Low

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, the acetyl group's strong deactivating nature generally prevents Friedel-Crafts reactions from occurring under standard conditions. studyraid.com

Aromatic Nucleophilic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is generally difficult for simple aryl halides and does not readily occur on this compound itself. This reaction requires two main conditions: (1) the presence of a good leaving group (like a halide) and (2) strong electron-withdrawing groups (like nitro groups) positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com Therefore, derivatives of this compound, such as those containing nitro groups and a halogen, would be required to undergo SNAr reactions. The reaction proceeds via an addition-elimination mechanism, where the slow step is the initial attack by the nucleophile. youtube.com

Reactivity Profiles and Transformations of the Ketone Carbonyl Group

The carbonyl group (C=O) in this compound is a site of significant reactivity. The carbon atom is electrophilic due to the polarity of the double bond, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

This is the most characteristic reaction of ketones. msu.edu The general mechanism involves a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the oxygen to yield the final alcohol product. masterorganicchemistry.com

Reduction : Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 1-(2'-propylphenyl)ethanol.

Grignard and Organolithium Reagents : Addition of organometallic reagents (e.g., Grignard reagents, R-MgX) results in the formation of a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup. masterorganicchemistry.com

Cyanohydrin Formation : The addition of cyanide ion (from HCN) forms a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. masterorganicchemistry.com

The ortho-propyl group in this compound introduces steric hindrance around the carbonyl carbon, which can decrease the rate of nucleophilic attack compared to an unsubstituted acetophenone (B1666503). studyraid.com

Other Carbonyl Transformations

Imine and Enamine Formation : Reaction with primary amines (RNH₂) yields imines (Schiff bases), while reaction with secondary amines (R₂NH) forms enamines. These reactions are typically acid-catalyzed and involve the elimination of water. msu.edu

Acetal Formation : In the presence of an acid catalyst, ketones react reversibly with two equivalents of an alcohol to form an acetal. This reaction is often used to protect the carbonyl group during other transformations. wvu.edu

Wittig Reaction : This reaction converts the ketone into an alkene using a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond in place of the carbonyl group. wvu.edu

Deoxygenation : The carbonyl group can be completely removed and reduced to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and HCl). libretexts.org

Studies on Rearrangement Reactions Involving Propylacetophenone Frameworks

The this compound structure can be a precursor to various molecular rearrangements, typically after an initial modification of the ketone group.

Baeyer-Villiger Oxidation : This reaction involves the oxidation of the ketone with a peroxy acid (like m-CPBA) to form an ester. libretexts.org The mechanism involves the migration of one of the groups attached to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. For this compound, the competition is between the migration of the 2-propylphenyl group and the methyl group. Due to the higher migratory aptitude of the aryl group, the expected product is 2-propylphenyl acetate.

Beckmann Rearrangement : The oxime derivative of this compound (formed by reacting the ketone with hydroxylamine) can undergo an acid-catalyzed Beckmann rearrangement to form an N-substituted amide. uum.edu.my The group anti-periplanar to the hydroxyl group on the oxime migrates. Depending on the stereochemistry of the oxime, either N-(2-propylphenyl)acetamide or N-methyl-2-propylbenzamide could be formed.

Pinacol Rearrangement : While not a direct reaction of this compound, its derivatives can undergo this rearrangement. If this compound is converted to a vicinal diol (a pinacol) via, for example, reaction with a Grignard reagent followed by dimerization, this diol can rearrange under acidic conditions. The reaction involves protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl or 1,2-aryl shift to yield a new ketone.

Stereochemical Considerations and Chiral Transformations

Stereochemistry is a crucial aspect of the reactivity of this compound, particularly in reactions involving the carbonyl group.

The carbonyl carbon of this compound is sp²-hybridized and trigonal planar. It is a prochiral center because the addition of a nucleophile (other than another methyl or 2-propylphenyl group) will create a new tetrahedral stereocenter. libretexts.org The two faces of the planar carbonyl group are stereochemically non-equivalent and are designated as Re and Si.

Formation of Racemic Mixtures : When a nucleophilic addition reaction is carried out with an achiral reagent, attack on the Re and Si faces is equally probable. This results in the formation of a 50:50 mixture of the two possible enantiomers, known as a racemic mixture. lumenlearning.com For example, the reduction of this compound with NaBH₄ produces a racemic mixture of (R)-1-(2'-propylphenyl)ethanol and (S)-1-(2'-propylphenyl)ethanol.

Diastereoselective Reactions : If either the substrate or the attacking nucleophile already contains a stereocenter, the transition states leading to the two possible diastereomeric products will have different energies. This results in the preferential formation of one diastereomer over the other.

Enantioselective Transformations : The selective formation of one enantiomer can be achieved by using chiral reagents, catalysts, or enzymes. masterorganicchemistry.com For instance, a chiral reducing agent could selectively reduce this compound to either the (R) or (S) alcohol. This principle is fundamental in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is essential. lumenlearning.com

Nucleophilic substitution reactions on chiral derivatives of this compound can also have stereochemical consequences. For example, an SN2 reaction at a chiral center proceeds with an inversion of configuration, whereas an SN1 reaction often leads to racemization. libretexts.orgpressbooks.pub

Kinetic Studies and Elucidation of Reaction Pathways for Derivative Formation

The study of reaction kinetics provides insight into the rates of chemical reactions and their underlying mechanisms. While specific kinetic data for this compound is not widely published, the factors influencing its reaction rates can be predicted from established chemical principles.

Elucidation of Reaction Pathways

A reaction pathway, or mechanism, describes the sequence of elementary steps that occur during a chemical transformation. researchgate.net For this compound, these pathways involve various intermediates and transition states.

Nucleophilic Addition to Carbonyl : The rate-determining step is typically the nucleophilic attack on the carbonyl carbon. masterorganicchemistry.com The reaction rate is influenced by two main factors:

Electrophilicity of the Carbonyl Carbon : Electron-withdrawing groups on the phenyl ring would increase the partial positive charge on the carbonyl carbon, making it more electrophilic and increasing the reaction rate. The ortho-propyl group, being electron-donating, slightly reduces this electrophilicity.

Steric Hindrance : The bulky ortho-propyl group sterically hinders the trajectory of the incoming nucleophile, increasing the activation energy and slowing the reaction rate compared to acetophenone or 4'-propylacetophenone.

Kinetic vs. Thermodynamic Control

In some reactions, different products can be formed under different conditions. For example, in electrophilic substitution, the distribution of ortho, meta, and para isomers can sometimes be influenced by reaction temperature and time. At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest (i.e., via the lowest activation energy barrier). At higher temperatures, the reaction may be under thermodynamic control, favoring the most stable product, allowing for potential rearrangements or equilibration.

Advanced Research Applications of Propylacetophenone Derivatives in Specialized Fields

Role as Crucial Synthetic Intermediates for Complex Organic Molecules

The chemical structure of acetophenones, characterized by a reactive carbonyl group and an adjacent methyl group, makes them valuable starting materials, or intermediates, in organic synthesis. This reactivity allows for the construction of more complex molecular architectures. Propylacetophenone derivatives, in particular, have been utilized as precursors in specialized synthetic pathways.

One notable application is in the synthesis of indenes. Derivatives of 4'-Isopropylacetophenone can serve as precursors to yield indene (B144670) structures through a one-step synthesis process that employs a heterogeneous catalyst. chemicalbook.comguidechem.com Indenes are important structural motifs found in various pharmacologically active compounds and materials, highlighting the role of propylacetophenone derivatives as key building blocks in creating these more complex molecules.

Applications in Materials Science and Development of Functional Materials

The adaptability of the propylacetophenone scaffold has been leveraged in the field of materials science, particularly in the development of liquid crystals and polymers with specific functionalities.

Contributions to Liquid Crystal Technology

The development of thermotropic liquid crystals often relies on molecules that possess a rigid core structure combined with flexible terminal chains. Acetophenone (B1666503) derivatives serve as an excellent foundation for this molecular design. Research has demonstrated the synthesis of bent-shape calamitic thermotropic liquid crystals using derivatives of 4-amino acetophenone. organic-chemistry.org

In these systems, the acetophenone core is elaborated to include central linkages, such as chalcones and Schiff bases, which impart the necessary linearity and rigidity to the molecule. The type of mesophase—the distinct ordered state between solid and liquid—can be finely tuned by altering the length of terminal alkoxy chains attached to the core structure. For instance, compounds with chain lengths of eight to twelve carbons have been shown to exhibit a nematic mesophase, while those with longer chains display a smectic A mesophase. organic-chemistry.org This demonstrates the principle that propylacetophenone derivatives can be strategically designed to self-assemble into the ordered structures required for liquid crystal applications.

Functionality as Photoinitiators in Polymerization Processes (e.g., 4'-Isopropylacetophenone)

Photoinitiators are compounds that, upon absorbing light, generate reactive species like free radicals to initiate polymerization. sigmaaldrich.com This process, known as photopolymerization, is widely used in coatings, adhesives, and 3D printing. Substituted acetophenones are a recognized class of potential photoinitiators. sigmaaldrich.com

Photoinitiators are broadly classified into two types:

Type I photoinitiators: These undergo unimolecular bond cleavage upon irradiation to form free radicals. sigmaaldrich.com

Type II photoinitiators: These undergo a bimolecular reaction, where the photoinitiator in its excited state interacts with a co-initiator molecule to generate the polymer-initiating radicals. sigmaaldrich.com

While the broader class of acetophenones is known for this application, specific research detailing the extensive use and mechanism of 4'-Isopropylacetophenone as a photoinitiator is not prominently available in the consulted literature. However, its structural similarity to other known acetophenone-based photoinitiators suggests its potential functionality in this role.

Medicinal Chemistry and Investigations into Biological Activities of Derivatized Structures

The propylacetophenone framework is a key pharmacophore in the design of new therapeutic agents, particularly for inflammatory and respiratory conditions. By modifying the core structure, researchers have developed potent and selective bioactive molecules.

Antileukotrienic Activity and Associated Mechanisms of Action (e.g., 2,4-Dihydroxy-3-propylacetophenone Derivatives)

Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases. Leukotriene receptor antagonists (LTRAs) are drugs that block the action of these molecules. drugbank.com A significant area of research has focused on derivatives of 2,4-Dihydroxy-3-propylacetophenone as potent antagonists of the leukotriene D4 (LTD4) receptor. nih.gov

A series of these derivatives were synthesized and evaluated for their ability to block LTD4-induced contractions in guinea pig ileum. nih.gov Structure-activity relationship studies revealed that the 2-propyl-3-hydroxy-4-acetyl substitution pattern on the aromatic ring was essential for maximal antagonist activity. nih.gov Further optimization, involving the addition of a terminal acidic group like a 5-tetrazolyl ring separated from the acetophenone core by a methylene (B1212753) chain, led to compounds with excellent activity both in vitro and in vivo. nih.gov One of the most promising compounds from this research, LY171883, demonstrated a strong balance of in vitro and in vivo efficacy and was selected for further clinical evaluation. nih.gov

Compound ClassKey Structural FeaturesObserved ActivityReference
Carboxylic acid derivativesCarboxyl group separated by a pentamethylene chain from the acetophenoneMaximum in vitro LTD4 antagonist activity in its class nih.gov
Tetrazole derivatives (e.g., LY171883)5-tetrazolyl group separated by four to seven methylenesExcellent in vitro and in vivo LTD4 antagonist activity nih.govnih.gov

Anti-inflammatory Properties of Synthesized Analogues

Beyond their specific antileukotrienic effects, various analogues based on the acetophenone structure have demonstrated broader anti-inflammatory properties. These compounds often work by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

For example, a novel genistein (B1671435) analog, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone, was shown to have potent anti-inflammatory effects. It effectively inhibited the release of prostaglandin (B15479496) E(2) (PGE(2)), a key inflammatory mediator, in response to UVB radiation and reduced skin edema in animal models. Similarly, benzylideneacetophenone derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes crucial for the production of inflammatory mediators. This suppression was linked to the inhibition of the MAPK and NF-κB signaling pathways.

Compound/Derivative ClassMechanism of ActionKey Research Finding
2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenoneInhibition of Prostaglandin E(2) (PGE(2)) releaseEffectively reduced UVB-induced skin edema and inflammation.
Benzylideneacetophenone derivativesSuppression of iNOS and COX-2 protein levelsInhibited inflammatory mediators via JNK and ERK MAPK phosphorylation.

Antimicrobial and Anti-Oomycete Activity Evaluations of Novel Derivatives

The investigation into the antimicrobial and anti-oomycete properties of acetophenone derivatives has revealed a range of bioactivities influenced by the nature and position of substituents on the aromatic ring. These studies are crucial in the search for new agents to combat pathogenic microbes and oomycetes, which can cause significant damage in agriculture and medicine.

Research into the antibacterial effects of various acetophenone derivatives has shown that certain substitutions can confer notable activity against both Gram-positive and Gram-negative bacteria. A study evaluating twenty different acetophenone derivatives identified several compounds with significant antibacterial properties. Specifically, derivatives with methyl, hydroxy, bromo, ethoxy, and nitro groups were among the most active. For instance, 4-methylacetophenone and 2-hydroxyacetophenone (B1195853) demonstrated noteworthy activity. The antimicrobial efficacy of these derivatives is often linked to their ability to interact with and disrupt bacterial cell structures.

In the realm of antifungal and anti-oomycete activity, derivatives of acetophenone, particularly chalcones synthesized from them, have shown promise. Chalcones, which are precursors in flavonoid biosynthesis, are derived from the condensation of an acetophenone with a benzaldehyde. Studies on 2'-hydroxy-chalcone derivatives have demonstrated significant inhibitory effects against the oomycete Phytophthora infestans, a major agricultural pathogen. The presence of short alkyl chains in these derivatives appears to enhance their biological activity.

Furthermore, other research has explored a variety of substituents to enhance the antimicrobial spectrum of acetophenone derivatives. For example, the introduction of a semicarbazone moiety has been shown to yield compounds with significant activity against a range of bacteria and fungi. Prenylated acetophenones, isolated from natural sources, have also exhibited potent antibacterial activity, with the lipophilicity conferred by the prenyl group thought to enhance penetration through bacterial cell membranes.

The following table summarizes the observed antimicrobial activity of selected acetophenone derivatives against various microorganisms.

Derivative TypeTarget Organism(s)Observed Activity
Substituted AcetophenonesBacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgarisModerate to high antibacterial activity, with 4-methyl, 2-hydroxy, and 4-ethoxy derivatives showing significant inhibition.
2'-Hydroxy-chalconesPhytophthora infestans (Oomycete)Strong inhibitory growth activity, particularly for derivatives with allyl moieties.
SemicarbazonesVarious bacteria and fungiSignificant antimicrobial activity.
Prenylated AcetophenonesStaphylococcus aureus, Enterococcus faeciumPotent antibacterial activity, with one compound showing greater inhibition of S. aureus than chloramphenicol.

Exploration of Antioxidant Properties in Chemical and Biological Systems

The antioxidant potential of propylacetophenone derivatives and related acetophenone structures is an area of significant research interest, driven by the role of oxidative stress in numerous disease pathologies. The capacity of these compounds to scavenge free radicals and chelate metal ions is largely attributed to the substituent groups on the acetophenone scaffold.

Phenolic hydroxyl groups are key contributors to the antioxidant activity of acetophenone derivatives. For instance, 4'-hydroxyacetophenone (B195518) is known to exhibit antioxidant properties by scavenging free radicals via its phenolic -OH group. The hydrogen-donating ability of the hydroxyl group is crucial for neutralizing reactive oxygen species (ROS). The position and number of hydroxyl groups on the aromatic ring can significantly influence the antioxidant capacity.

Further modifications, such as the introduction of a benzoylhydrazone moiety to the acetophenone structure, have been explored to enhance antioxidant effects. A study on a series of acetophenone benzoylhydrazones revealed that these compounds possess both reducing ability and radical-scavenging activity. The unsubstituted acetophenone benzoylhydrazone showed superior performance in the Ferric Reducing Antioxidant Power (FRAP) assay, while a 2,4-dihydroxyacetophenone analogue was the most potent radical scavenger in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay.

Benzylideneacetophenones, also known as chalcones, represent another class of acetophenone derivatives with well-documented antioxidant properties. These compounds act as free radical scavengers, and their antioxidant activity is often correlated with their anti-inflammatory effects. The presence of electron-donating groups on the aromatic rings of chalcones can enhance their ability to stabilize free radicals.

The table below presents a summary of the antioxidant activities of various acetophenone derivatives based on different in vitro assays.

Derivative ClassAssayKey Findings
HydroxyacetophenonesGeneral free radical scavengingThe phenolic hydroxyl group is a key functional group for antioxidant activity.
Acetophenone BenzoylhydrazonesFRAP (Ferric Reducing Antioxidant Power)The unsubstituted derivative (5a) demonstrated the highest reducing ability.
Acetophenone BenzoylhydrazonesDPPH (1,1-diphenyl-2-picrylhydrazyl)The 2,4-dihydroxyacetophenone analogue (5g) was the most effective radical scavenger.
Benzylideneacetophenones (Chalcones)Inhibition of lipid peroxidationDerivatives with electron-donating groups on the para-position of both aromatic rings showed enhanced antioxidant activity.

Structure-Activity Relationship (SAR) Studies for Biological Target Interaction

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of propylacetophenone derivatives and their analogues influences their biological activities. These studies provide critical insights for the rational design of more potent and selective therapeutic agents.

In the context of antimicrobial activity, SAR studies of acetophenone derivatives have highlighted several key structural features. The lipophilicity of the molecule plays a significant role in its ability to penetrate bacterial cell membranes. For instance, the introduction of alkyl or prenyl groups can increase lipophilicity, thereby enhancing antimicrobial efficacy. The presence and position of electron-withdrawing or electron-donating groups on the aromatic ring also modulate activity. Quantitative structure-activity relationship (QSAR) models have shown that spatial, electronic, and topological descriptors are important factors influencing the antibacterial activity of acetophenones.

For anti-oomycete activity, particularly in chalcone (B49325) derivatives, the substitution pattern on both aromatic rings is crucial. A QSAR analysis of 2'-hydroxy-chalcone derivatives suggested that the presence of fluoride, hydroxyl, and amine groups on the chalcone skeleton can increase anti-oomycete activity against Phytophthora infestans. The atomic charge on specific carbon atoms within the chalcone structure has also been identified as a determinant of inhibitory activity.

Regarding antioxidant properties, the primary determinant is often the presence of hydrogen-donating groups, most notably phenolic hydroxyls. The SAR of acetophenone benzoylhydrazones indicated that the substitution pattern on the acetophenone ring influences the mechanism of antioxidant action, with different substitutions favoring either radical scavenging or reducing power. For benzylideneacetophenones (chalcones), SAR analysis has revealed that electron-donating groups at the para-position of both aromatic rings tend to enhance antioxidant and anti-inflammatory activities. This is attributed to the increased ability of these compounds to delocalize and stabilize the phenoxyl radical formed during the scavenging process.

The following table summarizes key SAR findings for different biological activities of acetophenone derivatives.

Biological ActivityKey Structural Features and SAR Insights
Antimicrobial - Increased Lipophilicity: Introduction of alkyl or prenyl groups enhances activity by improving cell membrane penetration.- Substituent Effects: Electron-withdrawing and electron-donating groups on the aromatic ring influence antibacterial potency.- Molecular Descriptors: Spatial, electronic, and topological properties are key determinants of activity.
Anti-Oomycete - Specific Substituents: Fluoride, hydroxyl, and amine groups on the chalcone skeleton can increase activity.- Atomic Charges: The charge distribution within the molecule is a significant factor for inhibitory action.
Antioxidant - Phenolic Hydroxyls: The presence, number, and position of -OH groups are critical for radical scavenging.- Electron-Donating Groups: Substituents that can donate electrons, particularly at the para-position of chalcones, enhance antioxidant capacity.- Hydrazone Moiety: The presence of a hydrazone group can contribute to both radical scavenging and reducing power, with the overall activity being modulated by other ring substituents.

Environmental Chemistry and Sustainability Aspects of Propylacetophenone Derivatives

Environmental Fate and Degradation Pathways in Various Media

Aromatic ketones as a class are known to undergo photochemical decomposition upon exposure to UV light. researchgate.netrsc.org This process can lead to the breakdown of the molecule into various smaller compounds. nih.govacs.org In aqueous environments, photodegradation can be a significant pathway. For instance, the UVA filter avobenzone, which contains a β-diketone structure, is known to undergo photodegradation via a Norrish type I mechanism. nih.govchemrxiv.org Aromatic ketones can also act as photosensitizers, potentially accelerating the degradation of other environmental contaminants. researchgate.net

In soil and water, biodegradation by microorganisms is a primary degradation route for many organic compounds. mdpi.com While specific studies on 2'-propylacetophenone are limited, research on similar compounds like acetaminophen (B1664979) shows that soil microbes can mineralize the compound, breaking it down into carbon dioxide, with a significant portion becoming bound to soil particles. nih.gov This process can lead to the formation of various transformation products. nih.govnih.gov Fungal isolates from soil have also demonstrated the ability to reduce acetophenone (B1666503) and its derivatives to corresponding alcohols, indicating a potential biodegradation pathway. researchgate.net The rate and extent of biodegradation are highly dependent on environmental factors such as microbial population, temperature, and the presence of other organic matter. nih.govnih.gov

Table 1: Potential Environmental Degradation Pathways for Propylacetophenone Derivatives

Degradation Process Environmental Medium Mechanism Potential Transformation Products
Photodegradation Water, Air, Soil Surface Absorption of UV radiation leading to molecular cleavage (e.g., Norrish-type reactions). nih.govchemrxiv.org Phenyl radicals, smaller aliphatic and aromatic fragments. rsc.org
Biodegradation Soil, Water, Sediment Microbial enzymatic action (e.g., oxidation, reduction). mdpi.comnih.gov Corresponding chiral alcohols, hydroxylated derivatives, ring-cleavage products. researchgate.netmdpi.com

| Sorption | Soil, Sediment | Adsorption to organic matter and clay particles. nih.gov | Reduced bioavailability for degradation and transport. |

Integration into Green Chemistry Principles and Sustainable Chemical Manufacturing

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. greenchemistry-toolkit.org This involves designing processes that use renewable resources, reduce waste, and employ milder, safer conditions. gctlc.org The synthesis of propylacetophenone and its derivatives can be aligned with these principles in several ways.

Biocatalysis: Traditional chemical synthesis of acetophenones, such as the Friedel-Crafts acylation, often involves harsh reagents and generates significant waste. nih.gov Biocatalysis, the use of enzymes or whole microorganisms, offers a greener alternative. acs.org For example, transaminases can be used for the enzymatic production of acetophenone from methylbenzylamine under mild aqueous conditions. ucl.ac.uk This approach avoids harsh chemicals and can lead to high purity products. ucl.ac.uk The primary challenge in such biosynthetic processes is often product inhibition, which can be overcome through methods like in-situ product removal. ucl.ac.uk

Renewable Feedstocks: A core principle of green chemistry is the use of renewable feedstocks instead of petroleum-based starting materials. greenchemistry-toolkit.org Lignin, a major component of biomass and a rich source of aromatic compounds, is a promising renewable feedstock for producing aromatic ketones. nih.govrsc.org Research has demonstrated methods to convert lignin-derived aromatic ethers into cyclohexanone (B45756) derivatives, opening a pathway for the sustainable production of compounds like propylacetophenone. nih.gov Furthermore, the biosynthesis of acetophenones in plants, such as from 4-coumaroyl-CoA in pears, provides a model for developing bio-based production routes. bioengineer.orgresearchgate.net

Improved Synthesis Protocols: Green synthesis methods aim to reduce energy consumption, minimize byproducts, and avoid hazardous solvents. researchgate.net A patented green synthesis for a 2,2-dialkoxy acetophenone derivative highlights a simple process using alcohol as both a reactant and a solvent, with a simple base as a catalyst, resulting in high yield and purity with minimal waste. google.com Using water as a solvent is another strategy to create more environmentally benign synthesis protocols. nih.gov

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Acetophenone Derivatives

Feature Traditional Synthesis (e.g., Friedel-Crafts) Green Synthesis (e.g., Biocatalysis)
Starting Materials Benzene (B151609), Acetyl Chloride (Petroleum-derived). nih.gov Renewable feedstocks (e.g., Lignin, Plant-derived precursors). nih.govrsc.org
Catalyst Lewis acids (e.g., AlCl₃). researchgate.net Enzymes (e.g., Transaminases, Oxidoreductases). acs.orgucl.ac.uk
Solvents Often chlorinated or other hazardous organic solvents. Typically aqueous media or green solvents like alcohols. ucl.ac.ukgoogle.com
Reaction Conditions Can require high temperatures and anhydrous conditions. Mild conditions (e.g., ambient temperature and pressure). acs.org

| Byproducts | Acidic waste, inorganic salts. | Minimal byproducts, often biodegradable. acs.org |

Analytical Methodologies for Impurity and Leachables Characterization (e.g., in Bioprocessing Contexts)

In high-purity applications such as biopharmaceutical manufacturing, it is crucial to identify and control impurities, which can arise from synthesis, degradation, or interaction with processing equipment. humanjournals.combiomedres.usresearchgate.net Propylacetophenone itself could be an intermediate or a final product requiring stringent purity control, or it could be a potential impurity or leachable compound.

Impurity Profiling: Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance or product. biomedres.uswisdomlib.org These impurities can originate from starting materials, byproducts of the synthesis, or degradation products. humanjournals.com Regulatory bodies like the ICH require that impurities above a certain threshold (typically 0.1%) be identified and characterized. scirp.org

Extractables and Leachables (E&L): In bioprocessing, "extractables" are compounds that can be forced out of processing materials (like tubing, filters, and containers) under aggressive conditions, while "leachables" are compounds that migrate into the product under normal processing and storage conditions. thermofisher.comintertek.comdalton.com Leachables are a subset of extractables and pose a direct risk to product quality and patient safety. usp.org An E&L study is essential to identify potential contaminants that could originate from plastic components, such as antioxidants, plasticizers, or residual monomers and catalysts. intertek.com

A range of sophisticated analytical techniques is employed to perform impurity and E&L characterization. nih.gov The choice of method depends on the nature of the impurity being analyzed. scirp.org Hyphenated techniques, which combine a separation method with a detection method, are particularly powerful for identifying unknown compounds at trace levels. biomedres.us

Table 3: Analytical Techniques for Impurity and Leachable Characterization

Analytical Technique Principle Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarity. scirp.org Quantifying known non-volatile and semi-volatile organic impurities and degradation products. wisdomlib.org
Gas Chromatography (GC) Separation based on boiling point and polarity. wisdomlib.org Analysis of volatile and semi-volatile organic compounds, including residual solvents. thermofisher.com
Mass Spectrometry (MS) Measures mass-to-charge ratio to identify molecules. nih.gov Structure elucidation of unknown impurities and leachables, often coupled with LC or GC (LC-MS, GC-MS). biomedres.us
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about molecular structure. nih.gov Definitive structure confirmation of isolated impurities. humanjournals.com

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Highly sensitive detection of elemental traces. | Quantification of elemental impurities (heavy metals) that may leach from processing equipment. thermofisher.com |

Future Directions and Emerging Research Avenues for Propylacetophenone Derivatives

Innovation in Catalyst Design for Efficient and Selective Transformations

The synthesis of complex molecules from simpler precursors like 2'-propylacetophenone hinges on the efficiency and selectivity of chemical transformations. A key future direction is the design of novel catalysts that can control these reactions with high precision. Research is moving beyond traditional methods toward more sophisticated and sustainable catalytic systems.

Key areas of innovation include:

Nanocatalysts: The use of nanoparticles as catalysts offers significant advantages due to their high surface-area-to-volume ratio. For instance, studies on the synthesis of chalcones (derivatives of acetophenones) have demonstrated the effectiveness of zinc oxide (ZnO) and silver (Ag) nanoparticles in catalyzing Claisen-Schmidt condensation reactions with improved yields and milder conditions compared to conventional catalysts. nano-ntp.comcore.ac.uk Future work will likely focus on developing propylacetophenone-specific nanocatalyst systems for a variety of transformations.

Bimetallic Catalysts: Combining two different metals into a single catalytic nanoparticle can create synergistic effects, leading to enhanced activity and selectivity. A bimetallic iron-ruthenium nanoparticle system (Fe25Ru75@SILP) has been shown to be highly effective for the selective hydrodeoxygenation of acetophenone (B1666503) derivatives, converting the ketone group to an alkyl chain without hydrogenating the aromatic ring. d-nb.info This approach could be adapted to create novel propylacetophenone derivatives with tailored functionalities.

Heterogeneous Catalysts: Developing solid-phase, reusable catalysts is a major goal for green chemistry. Layered double hydroxide/graphene (LDH/rGO) nanocatalysts have been used for the synthesis of chalcones, demonstrating the potential for creating robust and recyclable catalytic systems. mdpi.com Designing similar heterogeneous catalysts for propylacetophenone transformations would enhance the economic and environmental viability of producing its derivatives.

Catalyst TypeExampleTarget TransformationPotential Advantage for Propylacetophenone Derivatives
Nanocatalyst Zinc Oxide (ZnO) NanoparticlesClaisen-Schmidt CondensationHigher yields, milder reaction conditions, green synthesis. core.ac.uk
Bimetallic Catalyst Fe-Ru Nanoparticles on SILPSelective HydrodeoxygenationHigh selectivity for side-chain modification, avoiding ring hydrogenation. d-nb.info
Heterogeneous Catalyst LDH/Graphene NanocompositeClaisen-Schmidt CondensationCatalyst reusability, improved process sustainability. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Modalities

The structural framework of propylacetophenone is a valuable scaffold for medicinal chemistry. By introducing various functional groups, researchers can design derivatives that interact with specific biological targets, opening doors to new therapeutic applications. The future in this area lies in moving beyond traditional targets and exploring new disease pathways and mechanisms of action.

Emerging research avenues include:

Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions, which have historically been difficult to target with small molecules. Propylacetophenone derivatives could be designed to mimic key structural motifs, enabling them to act as inhibitors or stabilizers of these interactions.

Anti-Fibrotic Agents: Inspired by the development of pirfenidone (B1678446) derivatives for treating pulmonary fibrosis, propylacetophenone-based compounds could be synthesized and screened for their ability to inhibit fibroblast proliferation and extracellular matrix deposition, key processes in fibrotic diseases. researchgate.net

Target-Specific Cytotoxic Agents: For cancer therapy, research is focused on developing agents that are selectively toxic to cancer cells. Following the example of novel furopyridone derivatives evaluated against esophageal cancer, propylacetophenone derivatives could be designed to target cancer-specific proteins like METAP2, leading to potent and selective anti-tumor activity. nih.gov

Receptor Modulation: The core structure can be modified to interact with specific receptor subtypes. For example, novel thiophene (B33073) derivatives have been developed to show high affinity and selectivity for α1-adrenoreceptor subtypes for the treatment of benign prostatic hyperplasia. study.com A similar approach could yield propylacetophenone derivatives that selectively modulate G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors implicated in various pathologies.

Therapeutic StrategyExample from Analogous CompoundsPotential Application for Propylacetophenone Derivatives
Anti-Fibrotic Therapy Synthesis of novel pirfenidone derivativesDevelopment of agents for idiopathic pulmonary fibrosis or other fibrotic disorders. researchgate.net
Targeted Oncology Furopyridone derivatives targeting METAP2Creation of selective cytotoxic agents for specific cancers. nih.gov
Receptor Subtype Selectivity Thiophene derivatives targeting α1-adrenoreceptorsDesign of modulators for specific GPCRs or ion channels in neurological or metabolic diseases. study.com

Integration of Propylacetophenone Derivatives into Nanomaterials and Advanced Technologies

The unique chemical properties of propylacetophenone derivatives can be harnessed for applications beyond medicine. Integrating these molecules into nanomaterials and other advanced technologies is a burgeoning field with significant potential for innovation in materials science, environmental technology, and electronics.

Future research directions are focused on:

Environmental Remediation: Functionalized nanomaterials are being developed for the removal of pollutants from water. A derivative of acetophenone has been successfully used to modify nano-chitosan, creating a sorbent with superior ability to extract heavy metal ions like copper, cadmium, and lead from water sources. nih.gov Propylacetophenone derivatives with specific chelating groups could be similarly integrated into nanosorbents for targeted environmental cleanup.

Organic Electronics: Aromatic ketones, such as benzophenone, are being extensively investigated for use in Organic Light-Emitting Diodes (OLEDs), serving as either host materials or emitters. mdpi.com The electronic properties of the propylacetophenone core could be tuned through chemical modification to create novel organic semiconductors for applications in flexible displays, lighting, and photovoltaics.

Photosensitizers and Photoinitiators: Certain aromatic ketones can absorb light and initiate chemical reactions or generate reactive oxygen species. Phenalenone derivatives, for example, are being developed as photosensitizers for photodynamic therapy. nih.gov Propylacetophenone derivatives could be engineered to absorb specific wavelengths of light, enabling their use as photoinitiators for polymerization processes or as active agents in light-based therapies.

Technology AreaExample ApplicationRole of Acetophenone/Ketone Derivative
Environmental Technology Heavy metal removal from waterAcetophenone derivative functionalized on nano-chitosan to act as a metal ion sorbent. nih.gov
Organic Electronics Organic Light-Emitting Diodes (OLEDs)Benzophenone derivatives used as host or emitter materials in the emissive layer. mdpi.com
Photodynamic Therapy Cancer treatmentPhenalenone derivatives act as photosensitizers that generate cytotoxic singlet oxygen upon light activation. nih.gov

Computational Design and High-Throughput Screening for New Derivative Discovery

The traditional process of discovering new molecules is often slow and resource-intensive. The integration of computational modeling and high-throughput screening (HTS) is revolutionizing this process by enabling researchers to design and test new compounds at an unprecedented rate. These techniques will be pivotal in exploring the vast chemical space of possible propylacetophenone derivatives.

Key methodologies include:

Computational Molecular Design: Using computational chemistry, researchers can design novel propylacetophenone derivatives in silico. This involves modeling the interaction of a potential derivative with a specific biological target, such as an enzyme's active site. wiley-vch.de This approach allows for the prioritization of molecules with the highest predicted affinity and selectivity for synthesis and testing, saving considerable time and resources. nih.gov

High-Throughput Screening (HTS): HTS automates the testing of large libraries of chemical compounds against a specific target. nano-ntp.com Libraries of propylacetophenone derivatives can be rapidly synthesized and screened to identify "hits"—compounds that show activity in a particular assay. chempedia.info This technique is essential for discovering new drug candidates and materials with desired properties.

High-Throughput Experimentation (HTE): Beyond screening for biological activity, HTS platforms can be used to rapidly optimize the reaction conditions needed to synthesize derivatives. nih.gov By running many reactions in parallel under different conditions (e.g., varying catalysts, solvents, temperatures), researchers can quickly identify the most efficient synthetic routes. researchgate.net

MethodologyDescriptionApplication to Propylacetophenone Derivatives
Computational Design Using computer models to predict the properties and interactions of molecules before synthesis.Designing derivatives with high affinity for a specific enzyme or receptor; predicting electronic properties for materials applications. wiley-vch.de
High-Throughput Screening (HTS) Automated testing of thousands of compounds for biological activity or other properties.Rapidly identifying derivatives that inhibit a particular biological target or possess desired material characteristics. nano-ntp.comchempedia.info
High-Throughput Experimentation (HTE) Parallel execution of many chemical reactions to rapidly optimize synthesis conditions.Quickly finding the best catalyst and conditions for synthesizing a new library of propylacetophenone derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2'-Propylacetophenone with high purity for structural characterization?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of propiophenone derivatives. Reaction conditions (e.g., catalyst type, solvent polarity, and temperature) must be optimized to minimize side products like ortho-substituted isomers. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via 1H^1H-NMR (to confirm aromatic proton shifts) and GC-MS (to verify molecular ion peaks) are critical .

Q. How can researchers resolve contradictory spectral data (e.g., NMR or IR) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. Cross-validate using complementary techniques:

  • Compare experimental 13C^{13}C-NMR carbonyl peaks (expected ~205–210 ppm) with computational predictions (DFT calculations).
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Replicate experiments under controlled conditions (e.g., anhydrous solvents) to isolate variables .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound relevant to pharmacological assays?

  • Methodological Answer : Determine solubility via shake-flask method in buffers (pH 1–7.4) and logP via HPLC retention time correlation. For bioactive studies, ensure consistency in solvent choice (e.g., DMSO for stock solutions) to avoid interference in cell-based assays. Reference databases like PubChem should be cross-checked for validation .

Advanced Research Questions

Q. How can researchers design experiments to probe the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :

  • Use isotopic labeling (e.g., deuterated substrates) to track substitution patterns.
  • Perform kinetic studies under varying temperatures to identify thermodynamic vs. kinetic control.
  • Computational modeling (e.g., Fukui function analysis) predicts reactive sites on the aromatic ring, which can be validated experimentally via competitive reaction monitoring .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in multi-institutional studies?

  • Methodological Answer :

  • Standardize catalyst activation (e.g., AlCl3_3 must be freshly sublimed).
  • Implement quality control (QC) protocols:
  • Define acceptance criteria for purity (e.g., ≥98% by HPLC).
  • Use round-robin testing across labs to calibrate analytical methods.
  • Document all parameters (e.g., stirring rate, cooling rate) in supplemental materials .

Q. How can contradictory bioactivity data for this compound analogs be analyzed to distinguish assay artifacts from true structure-activity relationships?

  • Methodological Answer :

  • Apply counter-screening in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives.
  • Use multivariate analysis (e.g., PCA) to correlate substituent effects (e.g., electron-donating groups) with activity trends.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What computational approaches are most effective for modeling the stability of this compound under extreme conditions (e.g., high temperature or UV exposure)?

  • Methodological Answer :

  • Perform DFT-based transition state analysis for degradation pathways (e.g., keto-enol tautomerism).
  • Molecular dynamics (MD) simulations in explicit solvents predict aggregation behavior.
  • Validate with accelerated stability testing (ICH guidelines) and LC-MS degradation profiling .

Methodological Considerations for Data Analysis

  • Handling Spectral Overlaps : Deconvolute overlapping NMR peaks using 2D-COSY or HSQC experiments .
  • Error Propagation in Kinetic Studies : Use Monte Carlo simulations to quantify uncertainty in rate constants derived from UV-Vis kinetic traces .
  • Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.